(2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-13-25-16-8-5-15(6-9-16)7-12-20(22)21-18-11-10-17(23-2)14-19(18)24-3/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMVVNSUHMGRKE-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Substitution Reactions: The aromatic rings can be functionalized with methoxy and propoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups.
Reduction: Reduction reactions can target the double bond in the enamide structure.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in saturated amides.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, such compounds can interact with enzymes, receptors, or other proteins, influencing biological pathways. The methoxy and propoxy groups may play a role in binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of cinnamanilides, where substituent positioning (ortho, meta, para) and functional groups (halogens, methoxy, trifluoromethyl, etc.) significantly influence activity. Key analogs include:
Key Observations :
- Antimicrobial Activity : Halogenated analogs (e.g., 3,4-diCl, CF3) exhibit superior antibacterial potency. For example, 3,4-dichlorocinnamanilides in showed submicromolar MICs against S. aureus and MRSA, outperforming ampicillin .
- Anti-Inflammatory Potential: Compounds with ortho/meta substituents (e.g., 2,6-dibromo-3-Cl-4-F in ) attenuate NF-κB activation, suggesting the target compound’s 2,4-diOMe group may favor anti-inflammatory effects .
- Cytotoxicity : Brominated or chlorinated derivatives (e.g., compound 11 in ) often show higher cytotoxicity, while trifluoromethyl or methoxy groups (e.g., ) reduce toxicity .
Lipophilicity and Physicochemical Properties
Lipophilicity (logD) correlates with membrane permeability and bioavailability. Experimental logD values from for cinnamanilides range from 2.5–4.5, with halogenated derivatives at the higher end.
Structure-Activity Relationships (SAR)
- Anilide Ring Substitution :
- Phenyl Group Modification :
Biological Activity
(2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide, also known by its CAS number 204199-03-1, is an organic compound belonging to the class of enamides. This compound features a unique structure characterized by the presence of methoxy and propoxy groups, which may impart distinctive chemical reactivity and biological activity.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Calcium Channel Modulation : Similar to other compounds with structural similarities to papaverine, this compound may influence calcium influx in smooth muscle cells. Studies suggest that it could block Ca channels, leading to reduced intracellular calcium levels and subsequent muscle relaxation .
- cAMP Pathway Activation : The activation of cyclic AMP (cAMP)-dependent signaling pathways has been observed, indicating a potential role in modulating smooth muscle contractility through protein kinase A (PKA) pathways .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and their mechanisms:
- Smooth Muscle Relaxation Studies : In experiments involving isolated smooth muscle tissues from male Wistar rats, compounds similar to this compound demonstrated significant muscle relaxation effects at concentrations ranging from to mol/L. These effects were attributed to both the blockade of calcium influx and the activation of cAMP signaling pathways .
- Comparative Analysis with Related Compounds : The presence of methoxy and propoxy groups in this compound distinguishes it from others like (2E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide. Such differences in substituents can significantly influence the biological activity and reactivity profiles of these compounds.
Potential Applications
Given its biological activity, this compound may have potential applications in:
- Pharmacology : As a candidate for developing new smooth muscle relaxants or antihypertensive agents.
- Agriculture : Exploring its potential as a chitin synthesis inhibitor in pest management strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for (2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide?
- Methodological Answer : Synthesis typically involves coupling reactions between aromatic aldehydes and amines under controlled conditions. Key steps include:
- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyzing the reaction with bases like potassium carbonate to enhance enamide formation .
- Monitoring reaction progress via thin-layer chromatography (TLC) and confirming structural integrity with nuclear magnetic resonance (NMR) spectroscopy .
- Critical Parameters : Temperature (60–80°C), pH (neutral to slightly basic), and solvent choice significantly impact yield (typically 70–85%) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : Determines regioselectivity and confirms the (2E)-stereochemistry via coupling constants (e.g., J = 15–16 Hz for trans protons) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) by quantifying residual reactants .
- Mass Spectrometry (MS) : Validates molecular weight (341.41 g/mol) and fragmentation patterns .
Q. What are the basic biological assays used to evaluate this compound’s activity?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains, with IC₅₀ values calculated .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess inhibitory concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect the compound’s reactivity and bioactivity?
- Methodological Answer :
- Comparative Analysis : Replace the 4-propoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Fluorinated analogs show enhanced electrophilicity and binding affinity due to increased electronegativity .
- Data Table :
| Substituent | Reactivity (Nucleophilic Substitution) | Biological Activity (IC₅₀, μM) |
|---|---|---|
| -OPr (propoxy) | Moderate | 12.5 (Anticancer) |
| -F (fluoro) | High | 8.2 |
| -Cl (chloro) | Low | 18.7 |
Q. What computational methods are employed to predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., tyrosine kinases). Key residues (e.g., Lys231, Asp382) form hydrogen bonds with the enamide group .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent purity, catalyst batch, and reaction scaling. For example, trace water in DMF reduces yields by 15–20% .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. Discrepancies in IC₅₀ values may arise from cell line variability .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during storage or biological assays?
- Answer :
- Storage : Use inert atmospheres (argon) and antioxidants (e.g., BHT) to prevent oxidation. Store at –20°C in amber vials .
- Assay Conditions : Include protease inhibitors in cell-based assays to reduce enzymatic degradation .
Q. How is regioselectivity achieved in the synthesis of analogous compounds?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
